RO5166017, also known as RO5166017, is a synthetic, highly selective agonist for the trace amine-associated receptor 1 (TAAR1) [, ]. It is classified as a research chemical and is primarily utilized in scientific investigations to explore the physiological roles and therapeutic potential of TAAR1 in various neurological and psychiatric disorders [, , , , ].
This compound can be classified as:
The synthesis of (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine typically involves multi-step organic reactions. While specific literature detailing its synthesis may be limited, general methods for synthesizing similar compounds can be outlined:
The molecular formula for (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine can be deduced based on its components. The structure includes:
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine can participate in various chemical reactions typical for amino compounds and heterocycles:
The mechanism of action for (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine is not explicitly documented in literature but can be inferred based on its structural characteristics:
The physical and chemical properties of (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine include:
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine has potential applications in various fields:
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this chiral oxazoline derivative. The compound is characterized by a 4,5-dihydrooxazole (oxazoline) ring substituted at the 4-position with an aminomethyl group bearing ethyl(phenyl)amino functionality, with specific (S)-configuration at the stereogenic center [8]. The compound is primarily recognized in scientific literature under the research code RO5166017, reflecting its development history [6]. Additional synonyms include:
These synonymous names reflect alternative naming conventions that emphasize either the oxazoline ring numbering or the N-ethyl-N-phenylamino substituent [6] [8]. The consistent inclusion of the stereodescriptor "(S)" or the prefix "L" in some contexts highlights the enantiomeric purity critical to its pharmacological activity.
Table 1: Systematic Nomenclature and Common Synonyms of RO5166017
Nomenclature Type | Name |
---|---|
IUPAC Name | (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine |
Research Code | RO5166017 |
Alternative Chemical Name | (4S)-2-Amino-N-ethyl-4,5-dihydro-N-phenyl-4-oxazolemethanamine |
Commercial Research Code | EVT-281755 |
The molecular formula of RO5166017 is C₁₂H₁₇N₃O, corresponding to a molecular weight of 219.28 grams per mole [6] [8]. This formula accounts for 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The core structure comprises a partially saturated, non-aromatic oxazoline ring (4,5-dihydro-1,3-oxazole) fused with a 2-amino group. Attached to the 4-position of this ring is a -CH₂-N(Et)Ph substituent, where Et represents ethyl (-CH₂CH₃) and Ph represents phenyl (C₆H₅) [8].
The carbon atom at position 4 of the oxazoline ring constitutes a chiral center, giving rise to two enantiomers: (R) and (S). RO5166017 specifically refers to the (S)-enantiomer. This stereochemical specificity is paramount for its biological activity, as the (S)-configuration enables optimal interaction with its primary biological target, the trace amine-associated receptor 1 (TAAR1) [6] [8]. The spatial orientation of functional groups around this chiral center dictates the molecule's three-dimensional shape and its complementarity to the receptor binding pocket. The stereochemistry is typically denoted using the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral C4 carbon are prioritized to assign the absolute (S) configuration. The synthesis and isolation of this specific enantiomer require enantioselective methods or chiral resolution techniques [8].
Table 2: Molecular Characteristics of (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₇N₃O |
Molecular Weight | 219.28 g/mol |
Core Heterocycle | 4,5-Dihydrooxazol-2-amine (2-Amino-oxazoline) |
Key Substituent | (Ethyl(phenyl)amino)methyl at C4 |
Chiral Centers | 1 (at C4 of the oxazoline ring) |
Specific Enantiomer | (S)-Configuration |
Critical for Activity | TAAR1 Binding Affinity |
While detailed X-ray crystallographic data for RO5166017 itself is not explicitly provided in the search results, structural elucidation relies heavily on spectroscopic techniques and inference from synthesis intermediates and related compounds. The core oxazoline ring is expected to adopt a near-planar conformation, with the C4 carbon being tetrahedral (sp³ hybridized) due to its chiral nature and bearing four different substituents: the methylene linker to the N-ethyl-N-phenylamino group (-CH₂N(Et)Ph), a hydrogen atom, the oxygen atom of the ring (O1), and the methine carbon (C5) of the ring [8]. The 2-amino group (-NH₂) attached to C2 of the oxazoline ring can exhibit different orientations relative to the ring plane, influencing hydrogen bonding potential.
The N-ethyl-N-phenylamino group attached via the methylene linker possesses rotational freedom around the C(oxazoline)-CH₂-N and CH₂-N-C(aryl) bonds. The phenyl ring is planar. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive evidence for the molecular structure and stereochemistry. Key NMR features include:
Infrared (IR) spectroscopy confirms characteristic functional groups: a strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=N stretch of the oxazoline ring, bands near 3300-3500 cm⁻¹ (N-H stretch of the 2-amino group), and absorptions around 2800-3000 cm⁻¹ (C-H stretches of alkyl groups) [6] [8]. Mass spectrometry (MS) would show the molecular ion peak [M+H]+ at m/z 220.
Table 3: Key Structural Features and Characterization Data of RO5166017
Structural Feature | Characterization Technique | Key Spectral Data/Inference |
---|---|---|
Oxazoline Ring (C=N) | IR Spectroscopy | ~1660-1680 cm⁻¹ (strong stretch) |
2-Amino Group (NH₂) | ¹H NMR | Broad singlet δ ~4.5-6.0 ppm |
IR Spectroscopy | ~3300-3500 cm⁻¹ (N-H stretch) | |
C4 Chiral Methine (H-C*) | ¹H NMR | Multiplet δ ~3.8-4.5 ppm; 3JH4-H5 ~6-10 Hz |
C5 Methylene (H2-C) | ¹H NMR | AB system δ ~3.5-4.2 ppm (JAB ~10-12 Hz) |
-CH₂-N(Et)Ph Linker | ¹H NMR | Singlet δ ~3.5-4.0 ppm |
N-CH₂CH₃ | ¹H NMR | Quartet δ ~3.2-3.5 ppm (-CH₂-), Triplet δ ~1.1-1.3 ppm (-CH₃) |
Phenyl Ring | ¹H NMR | Multiplet δ ~6.8-7.4 ppm (5H) |
Molecular Ion | Mass Spectrometry | [M+H]+ m/z 220 |
Stereochemistry (C4) | Synthesis Pathway & Optical Rotation | (S)-Configuration confirmed by enantioselective synthesis/chiral HPLC |
Synthesis and Physicochemical Properties of (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7